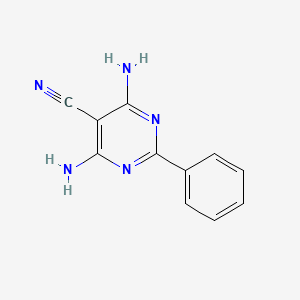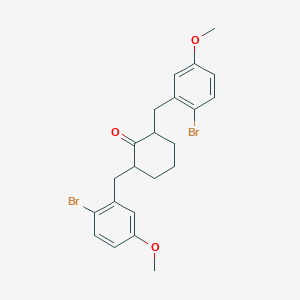
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone is an organic compound with the molecular formula C22H20Br2O3. This compound is known for its unique structural features, which include two bromine atoms and methoxy groups attached to benzyl rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistency in product quality.
化学反应分析
Types of Reactions
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of bromine atoms with other functional groups.
科学研究应用
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone: This compound shares a similar core structure but has hydroxy groups instead of methoxy groups.
2-Bromo-5-methoxybenzyl bromide: A simpler compound that serves as a building block for more complex molecules like 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone.
Uniqueness
This compound is unique due to its combination of bromine and methoxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
815610-54-9 |
|---|---|
分子式 |
C22H24Br2O3 |
分子量 |
496.2 g/mol |
IUPAC 名称 |
2,6-bis[(2-bromo-5-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C22H24Br2O3/c1-26-18-6-8-20(23)16(12-18)10-14-4-3-5-15(22(14)25)11-17-13-19(27-2)7-9-21(17)24/h6-9,12-15H,3-5,10-11H2,1-2H3 |
InChI 键 |
NJPFJBIRBGBWBH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Br)CC2CCCC(C2=O)CC3=C(C=CC(=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


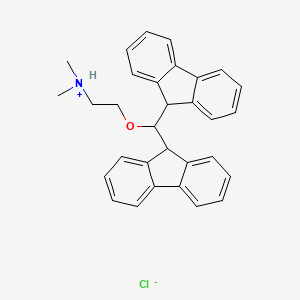
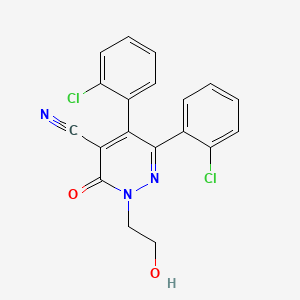
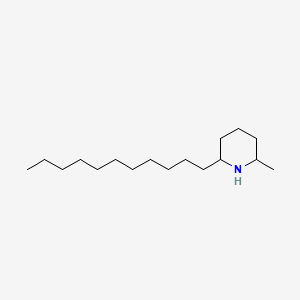



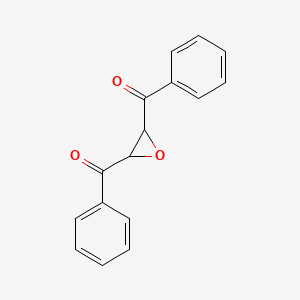
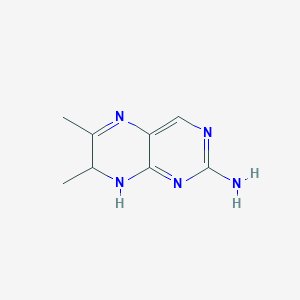
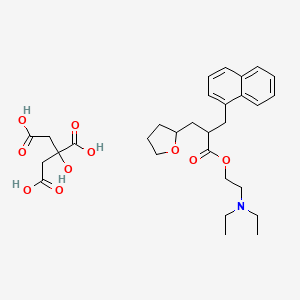
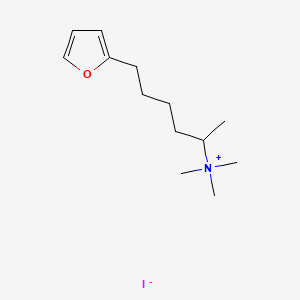
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)


